molecular formula C18H16ClN3O2 B11284982 N-(2-chlorobenzyl)-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide

N-(2-chlorobenzyl)-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11284982
M. Wt: 341.8 g/mol
InChI Key: XEXHAFCGMCJISA-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the 2-chlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the 3-methoxyphenyl group: This can be done through a nucleophilic substitution reaction using 3-methoxyphenyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide: Unique due to the combination of the 2-chlorobenzyl and 3-methoxyphenyl groups.

    N-(2-chlorobenzyl)-5-phenyl-1H-pyrazole-3-carboxamide: Lacks the methoxy group, which may affect its chemical properties and applications.

    N-(2-chlorobenzyl)-5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and biological activity.

Uniqueness

The presence of both the 2-chlorobenzyl and 3-methoxyphenyl groups in this compound makes it unique compared to similar compounds

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16ClN3O2/c1-24-14-7-4-6-12(9-14)16-10-17(22-21-16)18(23)20-11-13-5-2-3-8-15(13)19/h2-10H,11H2,1H3,(H,20,23)(H,21,22)

InChI Key

XEXHAFCGMCJISA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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